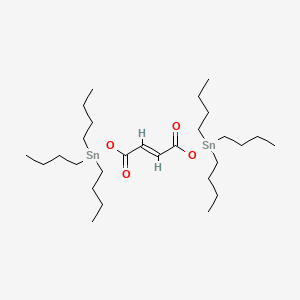
Bis(tributylstannyl)fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tributylstannyl)fumarate is an organotin compound with the molecular formula C28H56O4Sn2. It is a derivative of fumaric acid, where the hydrogen atoms of the carboxyl groups are replaced by tributyltin groups. This compound is of interest due to its applications in organic synthesis and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(tributylstannyl)fumarate can be synthesized through the reaction of fumaric acid with tributyltin chloride in the presence of a base. The reaction typically involves the following steps:
Preparation of the Reaction Mixture: Fumaric acid is dissolved in an appropriate solvent, such as tetrahydrofuran (THF).
Addition of Tributyltin Chloride: Tributyltin chloride is added to the solution.
Base Addition: A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include distillation and large-scale chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(tributylstannyl)fumarate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the tributyltin groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the tin atoms.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a tin reagent to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents like THF or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts are often employed in Stille coupling reactions, with conditions involving heating and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major products are typically biaryl compounds or other coupled organic molecules.
Wissenschaftliche Forschungsanwendungen
Bis(tributylstannyl)fumarate has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in Stille coupling reactions.
Biological Studies: The compound has been studied for its potential biological activities, including anticancer and antileishmanial properties.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism of action of bis(tributylstannyl)fumarate in biological systems involves its interaction with cellular components. It can inhibit protein kinases and generate reactive oxygen species, leading to cytotoxic effects . The compound’s ability to bind to and modify proteins and enzymes is central to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin Chloride: A precursor in the synthesis of bis(tributylstannyl)fumarate, used in various organotin compounds.
Bis(tributylstannyl)acetylene: Another organotin compound with similar applications in organic synthesis.
Tributyltin Oxide: Used in the synthesis of other organotin compounds and has similar biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit distinct biological activities. Its fumarate backbone provides additional reactivity compared to other tributyltin compounds.
Eigenschaften
CAS-Nummer |
6454-35-9 |
|---|---|
Molekularformel |
C28H56O4Sn2 |
Molekulargewicht |
694.2 g/mol |
IUPAC-Name |
bis(tributylstannyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.6C4H9.2Sn/c5-3(6)1-2-4(7)8;6*1-3-4-2;;/h1-2H,(H,5,6)(H,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2/b2-1+;;;;;;;; |
InChI-Schlüssel |
YABTYYUIWFCMDW-SRTAMGJPSA-L |
SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Isomerische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)/C=C/C(=O)O[Sn](CCCC)(CCCC)CCCC |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)CCCC |
Key on ui other cas no. |
6454-35-9 |
Synonyme |
is(tributylstannyl)fumarate BTBSF di(tributyltin)fumarate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


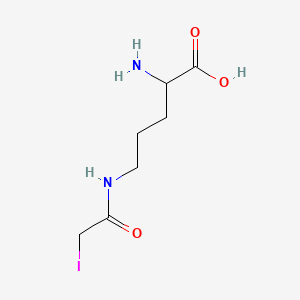
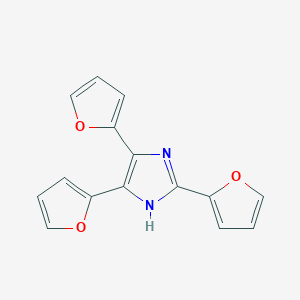
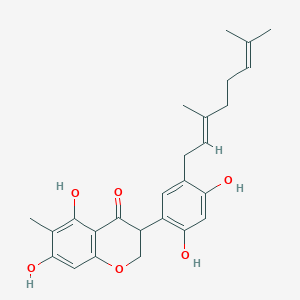
![(1S,12S)-23,23-dimethyl-5,7,16,18-tetraoxa-23-azoniahexacyclo[10.10.1.02,10.04,8.013,21.015,19]tricosa-2,4(8),9,13,15(19),20-hexaene](/img/structure/B1258785.png)
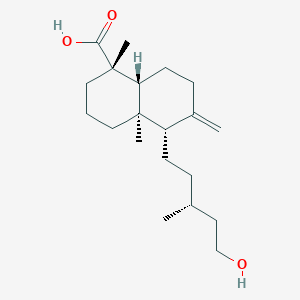
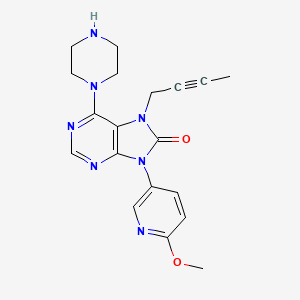
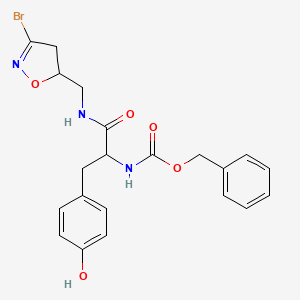
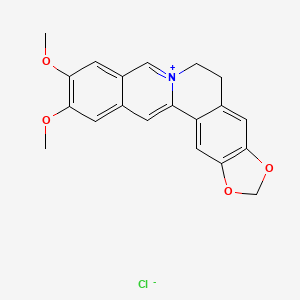
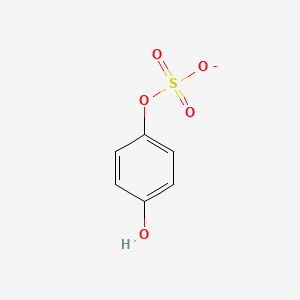

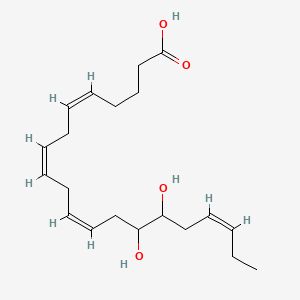
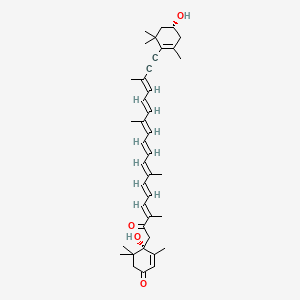
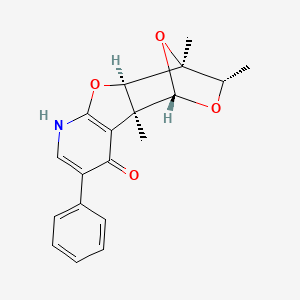
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1258803.png)
